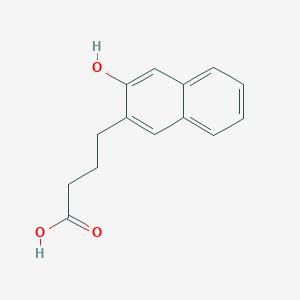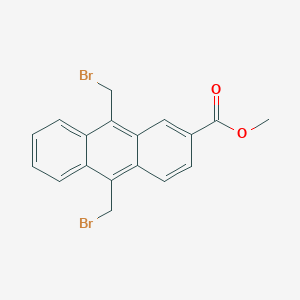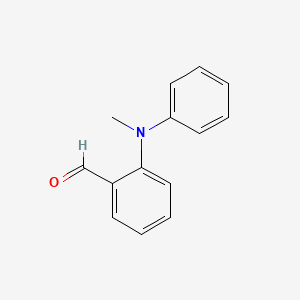
2,6-Dimesitylphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimesitylphenylphosphine is an organophosphorus compound with the molecular formula C24H27P. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a phenyl ring, which is further bonded to a phosphorus atom. This compound is known for its steric bulk and electronic properties, making it a valuable ligand in coordination chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimesitylphenylphosphine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimesitylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions using Grignard reagents or organolithium compounds, followed by purification through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimesitylphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: As a ligand, it forms coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts, inert atmosphere.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
2,6-Dimesitylphenylphosphine has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, although specific applications are less documented.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of metal-based drugs.
Mecanismo De Acción
The mechanism by which 2,6-dimesitylphenylphosphine exerts its effects primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can enhance the reactivity and selectivity of metal catalysts in various chemical reactions. The bulky mesityl groups provide steric protection, preventing unwanted side reactions and stabilizing the metal complexes .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of mesityl groups.
Trimesitylphosphine: Contains three mesityl groups, offering even greater steric bulk compared to 2,6-dimesitylphenylphosphine.
Uniqueness
This compound is unique due to its combination of steric bulk and electronic properties. The mesityl groups provide significant steric hindrance, which can be advantageous in preventing aggregation and stabilizing reactive intermediates. This makes it particularly useful in catalysis where selectivity and stability are crucial .
Propiedades
Número CAS |
185522-86-5 |
|---|---|
Fórmula molecular |
C24H27P |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[2,6-bis(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C24H27P/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,25H2,1-6H3 |
Clave InChI |
ZJHZPMBGBVAXAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)P)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)






![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)

![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

